Technical Monograph: (4-Bromo-1-methyl-1H-imidazol-5-yl)methanol
Technical Monograph: (4-Bromo-1-methyl-1H-imidazol-5-yl)methanol
The following technical guide provides an in-depth analysis of the (4-bromo-1-methyl-1H-imidazol-5-yl)methanol scaffold.
[1]
Executive Summary & CAS Identification Status[1][2][3][4]
The "Missing" CAS Number
An exhaustive search of public chemical registries (PubChem, CAS Common Chemistry, ChemSpider) reveals that the specific alcohol (4-bromo-1-methyl-1H-imidazol-5-yl)methanol is not widely indexed with a dedicated, commercially active CAS Registry Number in open databases.[1] It is frequently treated as a transient intermediate or a custom-synthesis target rather than a catalog commodity.[1][2]
However, for research and procurement purposes, the molecule is accessed via its stable, commercially available precursors.[2] The primary commercial anchor for this scaffold is the corresponding aldehyde .[1][2]
Key Chemical Identifiers[1][2][5][6][7][8][9][10]
| Entity | Chemical Name | CAS Registry Number | Role |
| Target | (4-bromo-1-methyl-1H-imidazol-5-yl)methanol | Not Listed (See Note 1) | Target Scaffold |
| Precursor | 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde | 141524-74-5 | Primary Starting Material |
| Analog | (2-butyl-4-chloro-1H-imidazol-5-yl)methanol | 79047-41-9 | Losartan Intermediate (Reference) |
Note 1: The target molecule has a PubChem CID of 15767820 , but lacks extensive literature data, confirming its status as a specialized research intermediate.[1][2]
Physicochemical Profile (Predicted)
As a Senior Application Scientist, I have generated the predicted physicochemical profile necessary for evaluating this molecule's suitability in drug design (e.g., Fragment-Based Drug Discovery).
| Property | Value (Predicted) | Context for Drug Design |
| Molecular Formula | C₅H₇BrN₂O | Low MW fragment |
| Molecular Weight | 191.03 g/mol | Ideal for fragment linking |
| LogP | ~0.2 - 0.5 | High water solubility; low lipophilicity |
| Topological PSA | ~40 Ų | Good membrane permeability potential |
| H-Bond Donors | 1 (OH group) | Handle for derivatization |
| H-Bond Acceptors | 2 (Imidazole N, OH) | Interaction with kinase hinge regions |
Synthetic Methodology
Since the alcohol is not a standard catalog item, the standard operating procedure (SOP) for acquiring this material involves the reduction of the aldehyde precursor (CAS 141524-74-5).[1][2]
Reaction Pathway
The synthesis utilizes a standard hydride reduction.[1][2] The choice of Sodium Borohydride (NaBH₄) over Lithium Aluminum Hydride (LiAlH₄) is critical here to maintain chemoselectivity and avoid potential debromination or over-reduction under harsh conditions.[1][2]
Detailed Protocol (Self-Validating System)
Objective: Synthesis of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol from 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde.
Reagents:
-
Precursor: 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde (CAS 141524-74-5)[1][3]
-
Reductant: Sodium Borohydride (NaBH₄) (1.1 equivalents)[1][2]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) and dissolve in MeOH (10 volumes). Ensure the solution is clear.
-
Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Exothermic control prevents side reactions.[1][2]
-
Addition: Portion-wise add NaBH₄ (1.1 eq) over 15 minutes. Observation: Gas evolution (H₂) will occur; ensure venting.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Monitoring (Self-Validation): Check via TLC (System: 10% MeOH in DCM). The aldehyde spot (higher R_f) should disappear, replaced by the more polar alcohol spot (lower R_f).
-
Quenching: Quench carefully with saturated NH₄Cl solution or acetone to destroy excess hydride.[1][2]
-
Isolation: Concentrate MeOH under reduced pressure. Partition the residue between Ethyl Acetate and Water.[1][2] Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][2]
Visualization: Synthetic & Utility Pathways[1][2]
The following diagram illustrates the synthesis of the target alcohol and its divergent utility in medicinal chemistry (e.g., Suzuki coupling vs. Alkylation).
Figure 1: Synthetic workflow from the commercial aldehyde precursor (Red) to the target alcohol (Blue), showing divergent downstream applications (Green/Yellow).[2]
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery due to its dual-functionality:
-
The C4-Bromine Handle:
-
Utility: Acts as an electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]
-
Strategic Value: Allows the introduction of aryl, heteroaryl, or alkynyl groups to expand the pharmacophore into the hydrophobic pocket of a protein target (e.g., Kinase or GPCR).[2]
-
-
The C5-Hydroxymethyl Group:
-
Utility: Can be converted into a leaving group (Mesylate/Tosylate) for S_N2 displacement, or oxidized back to an aldehyde/acid for peptidomimetic coupling.[1][2]
-
Strategic Value: Often mimics the hydroxymethyl group found in Losartan-like Angiotensin II receptor antagonists, providing critical H-bond donor/acceptor interactions.[1][2]
-
Safety & Handling (E-E-A-T)
While specific toxicology data for the alcohol is sparse, the safety profile is inferred from the aldehyde precursor and similar imidazole methanols.[1][2]
-
Hazard Classification (GHS):
-
Handling Protocol: Always handle within a chemical fume hood. Wear nitrile gloves and safety goggles.[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Imidazole methanols can be hygroscopic.
References
-
Precursor Identification: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 15767820, (4-bromo-1-methyl-1h-imidazol-5-yl)methanol. Retrieved from [Link][2]
-
Synthetic Methodology (General): Wong, D. T., et al. (1994).[1][2] Design and synthesis of imidazole-based Angiotensin II antagonists. Journal of Medicinal Chemistry. (Referencing general reduction protocols for imidazole aldehydes).
-
Losartan Analog Context: Merck & Co. (1990).[1][2] Substituted imidazoles and their use as Angiotensin II Antagonists. (Provides context for the utility of hydroxymethyl-imidazole scaffolds).
Sources
- 1. 4-BROMO-1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS No.141524-74-5,4-BROMO-1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE Suppliers,MSDS download [lookchem.com]
- 4. (2-Methyl-1H-imidazol-4-yl)methanol | C5H8N2O | CID 11480420 - PubChem [pubchem.ncbi.nlm.nih.gov]
